Decyltrimethoxysilane
Overview
Description
Decyltrimethoxysilane is a monomeric long-chain alkylfunctional silane with the chemical formula C13H30O3Si . It is a clear, colorless liquid that is soluble in organic solvents but not in water . This compound is known for its superior hydrophobicity and is commonly used as a water-repellent agent .
Mechanism of Action
Target of Action
Decyltrimethoxysilane is primarily used for the surface modification of inorganic materials . It acts as an intermediary that bonds organic materials to inorganic materials .
Mode of Action
This compound interacts with its targets (inorganic materials) through a process known as silanization . This process involves the formation of covalent bonds between the silane and the inorganic material, resulting in a modified surface.
Biochemical Pathways
It’s known that the compound plays a role in themodification of inorganic surfaces , which can influence various biochemical interactions depending on the specific application .
Pharmacokinetics
Given its use in surface modification, it’s likely that its bioavailability is largely dependent on the specific conditions of its application .
Result of Action
The primary result of this compound’s action is the alteration of inorganic surfaces . This can enhance the material’s properties, such as water repellency, dispersibility, and filler flowability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound at room temperature and avoid moisture, as it can cause decomposition . Furthermore, the compound’s effectiveness in surface modification can be influenced by the specific conditions of its application, such as the nature of the inorganic material and the environmental conditions during application .
Biochemical Analysis
Biochemical Properties
As an organosilicon compound, it is known to bond with both organic and inorganic materials . This characteristic makes it useful for improving the mechanical strength of composite materials, for improving adhesion, and for resin and surface modification .
Cellular Effects
Organosilicon compounds like Decyltrimethoxysilane are known to interact with cellular components, potentially influencing cell function
Molecular Mechanism
As an organosilicon compound, it is known to form bonds with both organic and inorganic materials This suggests that it may interact with biomolecules in the cell, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyltrimethoxysilane can be synthesized through the reaction of decanol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Decyltrimethoxysilane primarily undergoes hydrolysis and condensation reactions. When exposed to moisture, it hydrolyzes to form silanols, which can further condense to form siloxane bonds .
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the presence of an acid or base catalyst.
Condensation: Silanols formed from hydrolysis can condense under mild heating conditions.
Major Products: The major products of these reactions are siloxane polymers, which are used in various applications such as coatings and sealants .
Scientific Research Applications
Chemistry: Decyltrimethoxysilane is used in the formation of self-assembled
Properties
IUPAC Name |
decyl(trimethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O3Si/c1-5-6-7-8-9-10-11-12-13-17(14-2,15-3)16-4/h5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAHMVLQCSALSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
252767-76-3 | |
Record name | Silane, decyltrimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252767-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60374133 | |
Record name | decyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5575-48-4 | |
Record name | Decyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5575-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | decyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, decyltrimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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